(1R,2S)-rel-1-amino-2-phenylcyclobutanecarboxylic acid
Overview
Description
(1R,2S)-rel-1-amino-2-phenylcyclobutanecarboxylic acid is a chiral compound with significant importance in the field of organic chemistry. This compound is characterized by its unique cyclobutane ring structure, which is substituted with an amino group and a phenyl group. The stereochemistry of this compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-rel-1-amino-2-phenylcyclobutanecarboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the cyclobutane ring. For example, the use of a chiral nickel(II) complex of glycine Schiff base has been reported to achieve high yields and diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that minimize the use of chromatography and other purification steps. Techniques such as phase transfer catalysis and crystallization are often employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-rel-1-amino-2-phenylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve reagents like acyl chlorides or anhydrides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
(1R,2S)-rel-1-amino-2-phenylcyclobutanecarboxylic acid has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activity and interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of (1R,2S)-rel-1-amino-2-phenylcyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral compound with a similar structure but a different ring size and substituents.
(1R,2S)-1-amino-2-methylcyclobutanecarboxylic acid: Similar in structure but with a methyl group instead of a phenyl group.
Uniqueness
The uniqueness of (1R,2S)-rel-1-amino-2-phenylcyclobutanecarboxylic acid lies in its specific stereochemistry and the presence of both an amino group and a phenyl group on the cyclobutane ring. This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing chiral pharmaceuticals .
Properties
IUPAC Name |
(1R)-1-amino-2-phenylcyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9?,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQAZBBALROTIH-HCCKASOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](C1C2=CC=CC=C2)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.